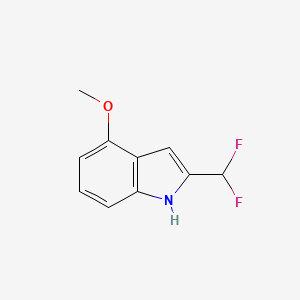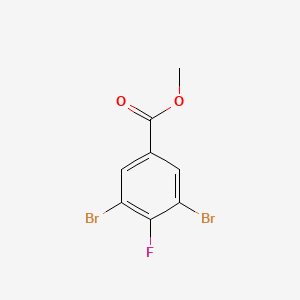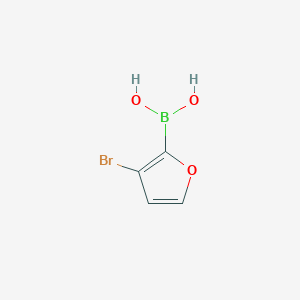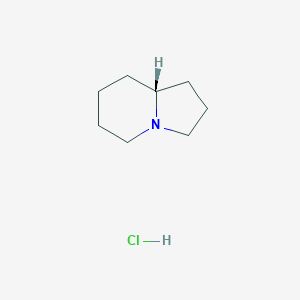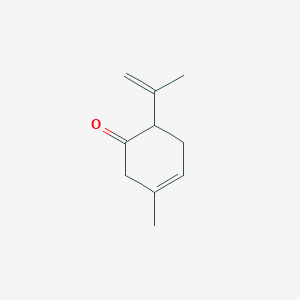
3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-one, also known as carveol, is a naturally occurring monoterpenoid alcohol. It is found in essential oils of various plants, including spearmint and caraway. This compound is known for its pleasant minty aroma and is used in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-one can be achieved through several methods. One common method involves the hydrogenation of carvone, which is another monoterpenoid found in caraway and dill seed oils. The reaction typically uses a palladium catalyst under mild conditions to reduce the double bond in carvone, yielding carveol .
Industrial Production Methods
Industrial production of this compound often involves the extraction of essential oils from plants like spearmint and caraway, followed by fractional distillation to isolate the compound. This method is preferred due to its cost-effectiveness and the natural abundance of the compound in these plants .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carvone, which is a ketone.
Reduction: It can be reduced to form dihydrocarveol, a saturated alcohol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the allylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) can be used under basic conditions.
Major Products Formed
Oxidation: Carvone
Reduction: Dihydrocarveol
Substitution: Allylic halides
Scientific Research Applications
3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-one has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It has been studied for its antimicrobial and antioxidant properties.
Medicine: Research has shown its potential in chemoprevention of mammary carcinogenesis and antiparkinsonian activity
Industry: It is used in the fragrance and flavor industries due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-one involves its interaction with various molecular targets and pathways. For instance, its antiparkinsonian activity is attributed to its ability to modulate dopamine receptors and inhibit monoamine oxidase enzymes. This leads to an increase in dopamine levels in the brain, alleviating symptoms of Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
Carvone: An isomer of carveol, known for its minty aroma and used in flavoring and fragrance.
Dihydrocarveol: A reduced form of carveol, used in the synthesis of other organic compounds.
Menthol: Another monoterpenoid with a minty aroma, widely used in medicinal and cosmetic products.
Uniqueness
3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-one is unique due to its specific structural features, such as the presence of both an alcohol and an alkene functional group. This allows it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C10H14O |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
3-methyl-6-prop-1-en-2-ylcyclohex-3-en-1-one |
InChI |
InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)6-10(9)11/h4,9H,1,5-6H2,2-3H3 |
InChI Key |
JBVPKJLQZCENCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(C(=O)C1)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


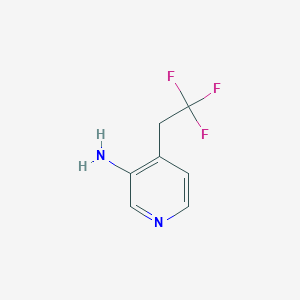
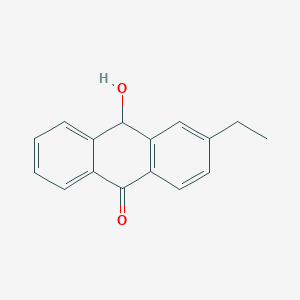

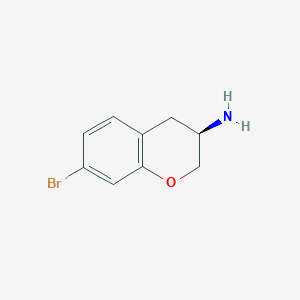


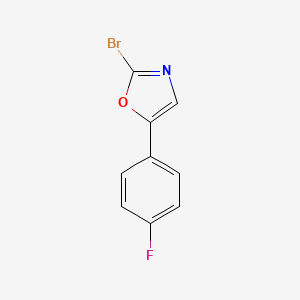
![Benzyl 6-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12975061.png)
